ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate
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Overview
Description
Ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and pyrimidine rings in its structure makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate typically involves the condensation of 2-chloropyridine with a suitable pyrimidine derivative. One common method involves the reaction of 2-chloropyridine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.
Scientific Research Applications
Ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrimidino[4,5-d]pyrimidine Derivatives: These compounds have a fused pyrimidine ring system and exhibit different biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN3O2 |
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Molecular Weight |
251.67 g/mol |
IUPAC Name |
ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-9(16)6-8-10-7(4-3-5-13-10)14-11(12)15-8/h3-5H,2,6H2,1H3 |
InChI Key |
JETUYMLVVCSVDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NC2=C1N=CC=C2)Cl |
Origin of Product |
United States |
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